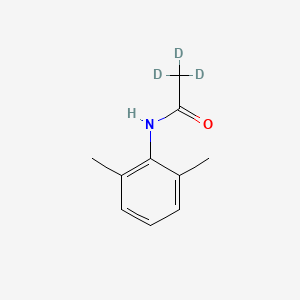
N-(2,6-Dimethylphenyl)acetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)acetamide-d3 is a deuterated analog of N-(2,6-Dimethylphenyl)acetamide, where three hydrogen atoms are replaced by deuterium. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling. It has a molecular formula of C10H10D3NO and a molecular weight of 166.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 typically involves the acylation of 2,6-dimethylaniline with deuterated acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction can be represented as follows:
2,6-Dimethylaniline+Deuterated Acetic Anhydride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle deuterated reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)acetamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products
Oxidation: N-(2,6-Dimethylphenyl)acetamide N-oxide.
Reduction: 2,6-Dimethylaniline.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dimethylphenyl)acetamide-d3 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for mass spectrometry and NMR spectroscopy.
Biological Studies: Used in metabolic studies to trace the pathways of drug metabolism.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Industrial Applications: Utilized in quality control processes for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)acetamide-d3 is primarily related to its role as an analytical standard. It does not exert biological effects but serves as a stable isotopic marker in various analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and identification in complex mixtures.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: The non-deuterated analog.
N-(2,6-Dimethylphenyl)chloroacetamide: A chloro-substituted derivative.
2,6-Dimethylacetanilide: Another structural analog.
Uniqueness
N-(2,6-Dimethylphenyl)acetamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where precise isotopic differentiation is required .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPTXWYBRKRZES-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C=CC=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747639 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329834-68-5 |
Source


|
| Record name | N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)








![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)


